![molecular formula C20H13Cl2FN4O B2406472 4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-87-5](/img/structure/B2406472.png)
4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, which follows the IUPAC nomenclature. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic compound containing a pyrazole ring fused with a pyridine ring . The compound also contains various substituents including chloro, fluoro, methyl, and phenyl groups .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on pyrazolo[3,4-b]pyridine derivatives, including compounds similar to 4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, has been focused on their synthesis and structural characterization. Studies have explored the preparation of these compounds from various precursors, demonstrating the versatility of pyrazolo[3,4-b]pyridines as a scaffold for the development of new molecules. For instance, the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines involves the reaction of 3-amino-5-arylpyrazoles with α-cyanochalcones, followed by NMR and X-ray diffraction studies to elucidate their structure and tautomeric preferences in solution and in crystalline form (Quiroga et al., 1999).
Anticancer and Anti-inflammatory Applications
Derivatives of pyrazolo[3,4-b]pyridine have been evaluated for their potential anticancer and anti-inflammatory activities. Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, highlighting the therapeutic potential of these compounds in oncology and inflammation (Rahmouni et al., 2016). This research underscores the importance of the pyrazolo[3,4-b]pyridine scaffold in the design of new drugs with potential anticancer and anti-inflammatory properties.
Drug Discovery and Development
The structural diversity and modification possibilities of pyrazolo[3,4-b]pyridine derivatives make them valuable in drug discovery and development. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents illustrate the compound's utility in creating targeted therapies for cancer and inflammatory diseases. These studies involve the design, synthesis, and pharmacological testing of derivatives to identify compounds with significant biological activity and favorable physicochemical properties (Rahmouni et al., 2016).
Molecular Docking and Computational Studies
Further research into pyrazolo[3,4-b]pyridine derivatives includes computational studies and molecular docking to understand their interaction with biological targets. These approaches help identify binding affinities, functional groups crucial for activity, and potential mechanisms of action. This computational work complements experimental studies, guiding the optimization of compounds for enhanced biological activity and drug-likeness (Bodige et al., 2020).
Propriétés
IUPAC Name |
4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN4O/c1-11-17-18(22)14(20(28)25-12-7-8-16(23)15(21)9-12)10-24-19(17)27(26-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVNRXNGZGQPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid](/img/structure/B2406392.png)
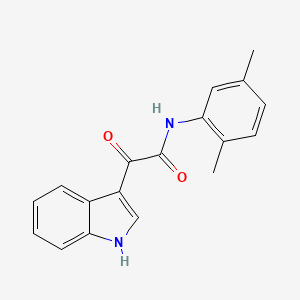
![3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2406394.png)
![N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2406395.png)
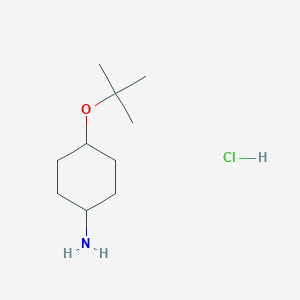

![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
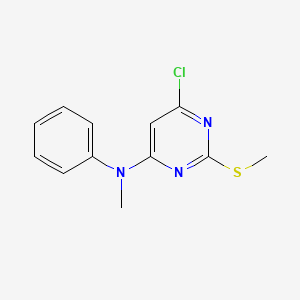
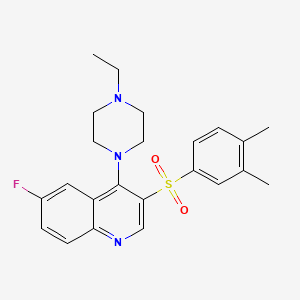
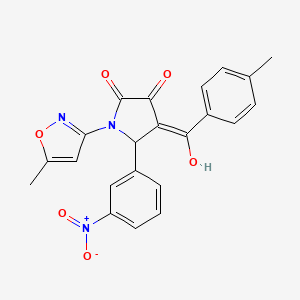
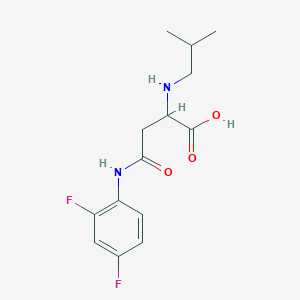
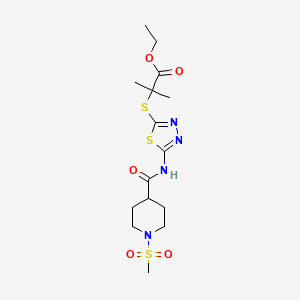
![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)